Ptn9ljl6PY

Catalog No.
S535933
CAS No.
1204306-34-2
M.F
C19H16BrN3O
M. Wt
382.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ptn9ljl6PY

CAS Number

1204306-34-2

Product Name

Ptn9ljl6PY

IUPAC Name

(2E,4E)-5-(6-bromopyridin-2-yl)-2-cyano-N-[(1S)-1-phenylethyl]penta-2,4-dienamide

Molecular Formula

C19H16BrN3O

Molecular Weight

382.3 g/mol

InChI

InChI=1S/C19H16BrN3O/c1-14(15-7-3-2-4-8-15)22-19(24)16(13-21)9-5-10-17-11-6-12-18(20)23-17/h2-12,14H,1H3,(H,22,24)/b10-5+,16-9+/t14-/m0/s1

InChI Key

IVAUEQVCSQZMGV-QIUCFAMLSA-N

SMILES

CC(C1=CC=CC=C1)NC(=O)C(=CC=CC2=NC(=CC=C2)Br)C#N

Solubility

Soluble in DMSO

Synonyms

MOL-4239; MOL 4239; MOL4239

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=CC=CC2=NC(=CC=C2)Br)C#N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NC(=O)/C(=C/C=C/C2=NC(=CC=C2)Br)/C#N

Description

The exact mass of the compound Ptn9ljl6PY is 381.0477 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

The compound identified as "Ptn9ljl6PY" appears to be a unique chemical entity that has not been extensively documented in publicly available scientific literature. Its specific structure, properties, and applications remain largely unspecified, which suggests it may be a proprietary compound or a recent synthetic development. The designation "Ptn9ljl6PY" does not correspond to any widely recognized nomenclature within established chemical databases or literature, indicating that it may be in the early stages of research or application.

  • Acylation: The introduction of an acyl group into a molecule.
  • Alkylation: The transfer of an alkyl group to a compound.
  • Condensation: The combination of two molecules with the loss of a small molecule, often water.
  • Reduction: The gain of electrons or hydrogen, often resulting in the decrease of oxidation state.

The biological activity of "Ptn9ljl6PY" is currently unclear due to insufficient data. Compounds with similar structural motifs often exhibit various biological activities, including:

  • Antimicrobial properties: Many organic compounds show efficacy against bacteria and fungi.
  • Anticancer activity: Certain synthetic compounds are designed to target cancer cells specifically.
  • Enzyme inhibition: Some compounds act as inhibitors for specific enzymes, affecting metabolic pathways.

Further research would be necessary to elucidate the biological profile of "Ptn9ljl6PY."

  • Click Chemistry: A method involving simple reactions that yield high yields and purity, often used for synthesizing complex molecules from simpler ones.
  • Multi-step Synthesis: Involving several reaction steps to build up the desired compound from simpler precursors.
  • Green Chemistry Techniques: Utilizing environmentally friendly solvents and reagents to minimize waste during synthesis.

These methods are typically employed in the synthesis of novel compounds and could potentially apply to "Ptn9ljl6PY" if its structure were known.

  • Pharmaceuticals: As active pharmaceutical ingredients or intermediates in drug development.
  • Material Science: In the development of polymers or coatings with specific properties.
  • Agriculture: As agrochemicals for pest control or growth enhancement.

The actual applications would depend on the compound's properties and biological activity.

Interaction studies are crucial for understanding how a compound like "Ptn9ljl6PY" behaves in biological systems. Such studies often include:

  • Binding Affinity Tests: To determine how strongly the compound interacts with target proteins or receptors.
  • Cellular Uptake Studies: To assess how effectively the compound enters cells and its subsequent effects.
  • Toxicology Assessments: Evaluating any potential harmful effects on living organisms.

These studies would provide insights into the safety and efficacy of "Ptn9ljl6PY."

Compound NameStructure TypeNotable Properties
m-PEG6-AzideAzide-containingUsed in click chemistry reactions
m-PEG6-C6-phosphonic acid ethyl esterPhosphonic acid derivativeInvolved in PROTAC synthesis
Naphthothiol DerivativesOrganic compoundHigh refractive index

These compounds share certain functional groups or structural features that may also be present in "Ptn9ljl6PY." Each has unique properties that could inform potential applications or interactions similar to those expected from "Ptn9ljl6PY."

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

381.04767 g/mol

Monoisotopic Mass

381.04767 g/mol

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

PTN9LJL6PY

Dates

Modify: 2024-02-18

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